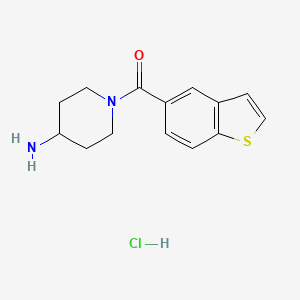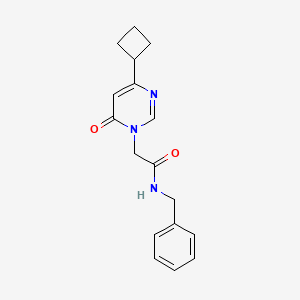
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline, also known as MCTA, is a chemical compound that has shown potential in scientific research applications. MCTA belongs to the class of triazole compounds, which are known to have various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is not yet fully understood. However, studies suggest that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline may act by inhibiting various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in lab experiments is its ability to selectively inhibit cancer cell growth without affecting normal cells. However, one limitation of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One potential direction is to study the effects of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline on different types of cancer cells. Another direction is to investigate the potential use of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline and its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
There are several methods to synthesize N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One of the commonly used methods involves the reaction of 2-methylcyclopentanone with hydrazine hydrate to form 2-methylcyclopentanone hydrazone. The resulting hydrazone is then reacted with 4-chloroaniline to form N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been studied for its potential as an anti-cancer agent. In a study conducted on human liver cancer cells, N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline was found to induce apoptosis (programmed cell death) and inhibit cell proliferation. Another study showed that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-4-2-7-13(10)17-12-6-3-5-11(8-12)14-15-9-16-18-14/h3,5-6,8-10,13,17H,2,4,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHLBKHYGNVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)

![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)

![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)

![[4-(Cyclopropylmethylamino)piperidin-1-yl]-(2-methylphenyl)methanone;hydrochloride](/img/structure/B7630762.png)
![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)


![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)